CEP-28122 mesylate salt is a potent and selective inhibitor of anaplastic lymphoma kinase, a receptor tyrosine kinase involved in various cancers, particularly those characterized by ALK gene rearrangements. This compound has been shown to exhibit significant antitumor activity in preclinical models of ALK-positive malignancies, including non-small cell lung cancer and anaplastic large-cell lymphoma. CEP-28122 is classified as a diaminopyrimidine derivative and is recognized for its oral bioavailability and favorable pharmacokinetic properties .
The synthesis of CEP-28122 involves a multi-step process with significant advancements made to improve yield and purity. The synthesis begins with the bromination of 1-methoxy-2,3-dimethylbenzene, followed by a series of coupling reactions to form the A, B, and C rings of the compound .
This optimized eight-step synthesis has demonstrated improved yields from an initial 4.26% to 19%, producing high-purity material suitable for clinical studies .
The molecular structure of CEP-28122 mesylate salt can be characterized as follows:
The compound's structural data includes:
CEP-28122 undergoes specific chemical reactions that are crucial for its function as an inhibitor.
The mechanism by which CEP-28122 exerts its pharmacological effects involves competitive inhibition of the ALK enzyme.
CEP-28122 mesylate salt has significant applications in scientific research:
CEP-28122 mesylate salt is a diaminopyrimidine derivative that functions as a potent ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). Its high binding affinity (IC50 = 1.9 nM) arises from structural complementarity with ALK’s kinase domain. The compound’s bicyclic core forms critical hydrogen bonds with the hinge region residues (e.g., Met1199), while its chloro-substituted pyrimidine group occupies the hydrophobic pocket adjacent to the ATP-binding site. This orientation sterically hinders ATP access, preventing autophosphorylation and kinase activation [3] [6].
Table 1: Inhibition Kinetics of CEP-28122 Against ALK
Parameter | Value | Experimental Context |
---|---|---|
IC50 (recombinant ALK) | 1.9 nM | Enzymatic assay |
Cellular IC50 | 30 nM | Sup-M2 cell viability assay |
Target Occupancy Duration | >12 hrs | Mouse xenografts (30 mg/kg dose) |
In ALK-positive anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) cell lines (e.g., Sup-M2, Karpas-299), CEP-28122 (30–1,000 nM) induces dose-dependent abolition of ALK autophosphorylation within 2 hours. This directly correlates with caspase 3/7 activation and apoptosis, confirming functional blockade of ALK-mediated survival pathways [3] [6].
Western blot analyses demonstrate that CEP-28122 suppresses phosphorylation of downstream effectors within 2 hours of treatment:
CEP-28122 exhibits moderate off-target activity against Flt4 (VEGFR-3), a kinase involved in lymphangiogenesis (IC50 = 46 ± 10 nM). While 24-fold selective for ALK over Flt4, this may contribute to anti-angiogenic effects in tumor microenvironments [4].
Kinase profiling reveals high selectivity for ALK over structurally related kinases:
Table 2: Selectivity Profile of CEP-28122
Kinase Target | IC50 (nM) | Selectivity Ratio (vs. ALK) |
---|---|---|
ALK | 1.9 | 1x |
Flt4 (VEGFR-3) | 46 | 24x |
ROS1 | >1,000 | >526x |
MET | >1,000 | >526x |
EGFR | >10,000 | >5,263x |
Molecular Visualization: CEP-28122 (magenta) bound to ALK kinase domain (cyan). Key interactions include hydrogen bonding with the hinge region (yellow dashes) and hydrophobic packing in the adenine pocket (gray surface).
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1